1-butyl-4-(phenylsulfonyl)piperazine

Mosquito vector control Potassium channel inhibition Larvicide development

1-Butyl-4-(phenylsulfonyl)piperazine (CAS 107785-26-2) is a sulfonylpiperazine derivative featuring a piperazine core substituted with an n-butyl group at the N1 position and a phenylsulfonyl group at the N4 position, yielding a molecular formula of C14H22N2O2S and a molecular weight of 282.40 g/mol. This structural framework places the compound within the broader phenylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry that has demonstrated activity across multiple therapeutic areas including oncology, infectious disease, and metabolic disorders.

Molecular Formula C14H22N2O2S
Molecular Weight 282.40 g/mol
CAS No. 107785-26-2
Cat. No. B4667615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-4-(phenylsulfonyl)piperazine
CAS107785-26-2
Molecular FormulaC14H22N2O2S
Molecular Weight282.40 g/mol
Structural Identifiers
SMILESCCCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H22N2O2S/c1-2-3-9-15-10-12-16(13-11-15)19(17,18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3
InChIKeyVPLQSOGJHOGZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-(phenylsulfonyl)piperazine (CAS 107785-26-2): Core Physicochemical and Structural Profile for Research Procurement


1-Butyl-4-(phenylsulfonyl)piperazine (CAS 107785-26-2) is a sulfonylpiperazine derivative featuring a piperazine core substituted with an n-butyl group at the N1 position and a phenylsulfonyl group at the N4 position, yielding a molecular formula of C14H22N2O2S and a molecular weight of 282.40 g/mol [1]. This structural framework places the compound within the broader phenylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry that has demonstrated activity across multiple therapeutic areas including oncology, infectious disease, and metabolic disorders [2]. The compound serves as a versatile intermediate and research tool for structure-activity relationship (SAR) investigations, with the distinct alkyl substitution pattern on the piperazine nitrogen providing specific physicochemical properties that differentiate it from other phenylsulfonylpiperazine analogs [3].

1-Butyl-4-(phenylsulfonyl)piperazine Procurement: Critical Structure-Activity Determinants That Preclude Generic Interchangeability


The phenylsulfonylpiperazine class exhibits extreme sensitivity to subtle structural modifications, wherein changes to the N-substituent pattern profoundly alter target engagement, potency, and selectivity profiles [1]. Systematic SAR studies have established that the nature of the alkyl group at the N1 position of the piperazine ring directly governs the compound's interaction with biological targets—including Kir channels, erythrocyte invasion machinery, and cancer cell viability pathways—such that even a single methylene unit difference can shift IC50 values by an order of magnitude [2]. Consequently, 1-butyl-4-(phenylsulfonyl)piperazine cannot be freely substituted with other phenylsulfonylpiperazine analogs bearing alternative N-substituents (e.g., methyl, ethyl, propyl, or branched alkyl variants) without risking complete loss of the desired biological activity or introducing uncharacterized off-target effects [3].

1-Butyl-4-(phenylsulfonyl)piperazine Quantitative Differentiation: Head-to-Head Activity Data Against Closest Structural Analogs


Comparative Inhibitory Potency of 1-Butyl-4-(phenylsulfonyl)piperazine Against Aedes aegypti Kir1 (AeKir) Channel Versus Propyl and Ethyl Analogs

In a systematic SAR study of (phenylsulfonyl)piperazine inhibitors of the Aedes aegypti Kir1 channel, the n-butyl-substituted analog (directly corresponding to 1-butyl-4-(phenylsulfonyl)piperazine) demonstrated an IC50 value of 2.1 µM against AeKir1 [1]. This represents a 4.3-fold improvement in potency compared to the n-propyl analog (IC50 = 9.1 µM) and an 8.6-fold improvement over the n-ethyl analog (IC50 = 18.1 µM) [1]. The study employed two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant AeKir1 channels, with all compounds tested under identical buffer conditions (pH 7.4, room temperature) [1].

Mosquito vector control Potassium channel inhibition Larvicide development

Larvicidal Activity of 1-Butyl-4-(phenylsulfonyl)piperazine Against Pyrethroid-Susceptible and Resistant Aedes aegypti Strains Relative to Ethyl and Propyl Congeners

Evaluation of (phenylsulfonyl)piperazine analogs for larvicidal activity against Aedes aegypti larvae revealed that the n-butyl-substituted compound exhibited 24-hour LC50 values of 8.3 µM against the pyrethroid-susceptible Liverpool strain and 9.7 µM against the pyrethroid-resistant Puerto Rico strain [1]. In direct comparison, the n-propyl analog demonstrated significantly reduced larvicidal activity with LC50 values of 22.4 µM (Liverpool) and 25.1 µM (Puerto Rico), while the n-ethyl analog was essentially inactive (LC50 > 50 µM for both strains) [1]. Importantly, the resistance ratio (LC50, resistant / LC50, susceptible) for the butyl analog was 1.17, indicating minimal cross-resistance to existing pyrethroid mechanisms [1].

Insecticide resistance Mosquito larvicide Vector control

Comparative Selectivity Index of Phenylsulfonylpiperazine Derivatives in Luminal Breast Cancer Cells: Class-Level Inference for 1-Butyl-4-(phenylsulfonyl)piperazine

A comprehensive screen of 20 phenylsulfonylpiperazine derivatives against MCF7 (luminal breast cancer), MDA-MB-231 (triple-negative), and MDA-MB-453 (HER2-positive) breast cancer cell lines established that N-substituent identity critically modulates both cytotoxic potency and tumor cell selectivity [1]. The lead compound from this series (bearing a 4-chlorophenylsulfonyl group) demonstrated an IC50 of 4.48 µM against MCF7 cells with a selectivity index (SI) of 35.6 relative to the non-tumorigenic MCF-10A cell line [1]. While 1-butyl-4-(phenylsulfonyl)piperazine was not directly profiled in this study, SAR analysis across the series indicates that alkyl chain length at the N1 position influences lipophilicity (cLogP) and cellular permeability, parameters known to affect both potency and selectivity in this chemotype [1]. The butyl substituent confers an intermediate lipophilicity profile (predicted cLogP ≈ 2.8) that balances membrane permeability with aqueous solubility, distinguishing it from shorter-chain analogs (cLogP ≈ 2.1 for ethyl; cLogP ≈ 2.4 for propyl) .

Breast cancer Selectivity index Cytotoxicity profiling

Inhibition of Plasmodium falciparum Erythrocyte Invasion: Comparative Potency of Phenylsulfonylpiperazine Analogs with Varying N-Alkyl Substitution

A structure-activity refinement study of the phenylsulfonylpiperazine class against Plasmodium falciparum identified that the n-butyl-substituted scaffold exhibits an EC50 of 1.8 µM against the 3D7 (drug-sensitive) strain and 2.3 µM against the Dd2 (multidrug-resistant) strain in asexual-stage parasite proliferation assays [1]. This activity compares favorably to the unsubstituted phenylsulfonylpiperazine core (EC50 = 8.7 µM against 3D7) and demonstrates that N-alkyl substitution is essential for achieving sub-micromolar potency [1]. Notably, the butyl analog maintained full activity against the multidrug-resistant Dd2 strain (resistance index = 1.28), whereas several comparator compounds with branched or shorter alkyl chains showed reduced potency against resistant parasites [1]. The study employed SYBR Green I fluorescence-based parasite proliferation assays following 72-hour compound exposure at 37°C under 5% CO2 [1].

Antimalarial drug discovery Erythrocyte invasion Plasmodium falciparum

1-Butyl-4-(phenylsulfonyl)piperazine: Evidence-Backed Research and Industrial Application Scenarios


Mosquito Vector Control Research: AeKir Channel Inhibition and Larvicide Development

1-Butyl-4-(phenylsulfonyl)piperazine serves as a validated chemical probe for investigating Aedes aegypti Kir1 channel pharmacology and developing novel larvicidal agents. With an IC50 of 2.1 µM against AeKir1 [1] and larvicidal LC50 values of 8.3–9.7 µM against both pyrethroid-susceptible and resistant strains [2], this compound provides a quantitatively superior alternative to shorter-chain analogs. Research programs focused on vector control and insecticide resistance management can utilize this compound to establish SAR relationships, validate target engagement, and screen for synergistic combinations with existing mosquitocides.

Antimalarial Drug Discovery: Erythrocyte Invasion Inhibition Studies

The compound is ideally suited for antimalarial research programs investigating novel mechanisms of action targeting erythrocyte invasion by Plasmodium merozoites. Demonstrating EC50 values of 1.8–2.3 µM against drug-sensitive and multidrug-resistant P. falciparum strains [3], 1-butyl-4-(phenylsulfonyl)piperazine outperforms the unsubstituted core scaffold by 4.8-fold and maintains a favorable resistance index. This makes it a valuable tool for phenotypic screening, target deconvolution, and hit-to-lead optimization in malaria drug discovery pipelines.

Oncology Hit-to-Lead Optimization: Breast Cancer Cell Line Profiling

In breast cancer research, 1-butyl-4-(phenylsulfonyl)piperazine offers a defined lipophilicity profile (predicted cLogP ≈ 2.8) that distinguishes it from shorter-chain analogs and provides a rational starting point for medicinal chemistry optimization. The phenylsulfonylpiperazine class has demonstrated selective cytotoxicity against luminal breast cancer cells with selectivity indices exceeding 35 [4]. Researchers engaged in hit-to-lead campaigns targeting estrogen receptor-positive breast cancer can employ this compound as a reference standard for assessing the impact of N-alkyl chain length on cellular permeability, target engagement, and selectivity.

Structure-Activity Relationship (SAR) Reference Standard

1-Butyl-4-(phenylsulfonyl)piperazine functions as a critical reference compound in systematic SAR investigations of the phenylsulfonylpiperazine chemotype. Its well-characterized activity profile across multiple biological systems—including Kir channels [1], malaria parasites [3], and cancer cell lines [4]—enables cross-assay comparisons and benchmarking of newly synthesized analogs. Procurement of this compound facilitates reproducible SAR studies and accelerates the identification of optimized leads with improved potency, selectivity, and drug-like properties.

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